molecular formula C11H17N3 B15364100 3,5-Dimethyl-1-(pyridin-4-yl)piperazine

3,5-Dimethyl-1-(pyridin-4-yl)piperazine

Cat. No.: B15364100
M. Wt: 191.27 g/mol
InChI Key: WCNOQJMOIFUJMH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyridin-4-yl)piperazine is a piperazine derivative featuring methyl groups at the 3- and 5-positions of the piperazine ring and a pyridin-4-yl substituent at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their versatility in interacting with biological targets. Piperazine derivatives are known for their roles in modulating receptor affinity, pharmacokinetic properties, and metabolic stability .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3,5-dimethyl-1-pyridin-4-ylpiperazine

InChI

InChI=1S/C11H17N3/c1-9-7-14(8-10(2)13-9)11-3-5-12-6-4-11/h3-6,9-10,13H,7-8H2,1-2H3

InChI Key

WCNOQJMOIFUJMH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(4-pyridinyl)-Piperazine typically involves the reaction of 4-pyridinylamine with appropriate reagents to introduce the piperazine ring and the methyl groups. One common method is the reaction of 4-pyridinylamine with formaldehyde and formic acid under controlled conditions to form the piperazine ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(4-pyridinyl)-Piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-1-(4-pyridinyl)-Piperazine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Industry: It can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(4-pyridinyl)-Piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Physicochemical Properties and Solubility

Table 2: Solubility and pKa Trends in Piperazine Derivatives
Compound Design Spacer/Attachment Aqueous Solubility (μM) Calculated pKa Reference
Piperazine directly attached to quinolone None <20 (pH 2.0 and 6.5) ≤3.8
Piperazine with ethylene spacer -CH2CH2- >80 (pH 2.0 and 6.5) 6–7
Piperazine with methylene spacer -CH2- ~60–80 ~5.0
  • Spacer Influence: Introducing ethylene or methylene spacers between the piperazine and core structure (e.g., quinolone) improves solubility and increases pKa, facilitating better bioavailability . Direct attachment reduces solubility due to lower basicity of the piperazine nitrogen.

Metabolic Stability

Piperazine rings are metabolic hotspots, prone to oxidation (N-oxide formation) and deethylation, as observed in disubstituted piperazines for Chagas disease treatment . Strategies to mitigate this include:

  • Isosteric Replacement : Replacing piperazine with metabolically stable isosteres (e.g., piperidine) while retaining potency .
  • Structural Rigidity : Incorporating methyl groups (e.g., 3,5-dimethyl substitution) may sterically hinder metabolic enzymes, though direct evidence for 3,5-Dimethyl-1-(pyridin-4-yl)piperazine is lacking .

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